Methylthiocarbamic acid S-(4-methylphenyl) ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methylthiocarbamic acid S-(4-methylphenyl) ester, also known as metolachlor, is a widely used herbicide in agriculture. It is a member of the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in corn, soybeans, cotton, and other crops. The purpose of

Mécanisme D'action

Metolachlor inhibits the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. It is absorbed by the roots and shoots of plants and translocated to the meristematic regions where cell division and growth occur.

Effets Biochimiques Et Physiologiques

Metolachlor has been shown to have both acute and chronic effects on non-target organisms. It can cause reduced growth and reproduction in aquatic organisms and can also affect the microbial communities in soil. In humans, exposure to Methylthiocarbamic acid S-(4-methylphenyl) ester can cause skin and eye irritation, respiratory problems, and central nervous system effects.

Avantages Et Limitations Des Expériences En Laboratoire

Metolachlor is a widely used herbicide in agriculture, and its availability and low cost make it an attractive option for laboratory experiments. However, its toxicity and potential impact on the environment should be considered when selecting a herbicide for use in experiments.

Orientations Futures

There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester. These include investigating its impact on soil microbial communities, exploring its potential as a tool for weed management in organic farming systems, and developing new formulations that reduce its impact on non-target organisms.

Conclusion

In conclusion, Methylthiocarbamic acid S-(4-methylphenyl) ester is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves inhibiting the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. While it has advantages for laboratory experiments, its potential toxicity and environmental impact should be considered when selecting a herbicide for use in experiments. There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester, including investigating its impact on soil microbial communities and exploring its potential as a tool for weed management in organic farming systems.

Méthodes De Synthèse

Metolachlor is synthesized by reacting 2-ethyl-N-(2-methoxy-1-methylethyl)-6-methylbenzenesulfonamide with carbon disulfide and sodium hydroxide to form the corresponding thiocarbamate. The thiocarbamate is then reacted with 4-methylphenol and methyl iodide to form the ester.

Applications De Recherche Scientifique

Metolachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Researchers have investigated its effects on soil microorganisms, aquatic organisms, and non-target plants. Studies have also been conducted to determine the fate and transport of Methylthiocarbamic acid S-(4-methylphenyl) ester in soil and water systems.

Propriétés

Numéro CAS |

16066-90-3 |

|---|---|

Nom du produit |

Methylthiocarbamic acid S-(4-methylphenyl) ester |

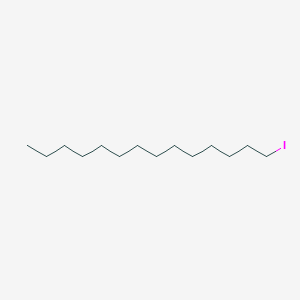

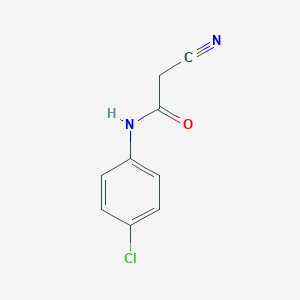

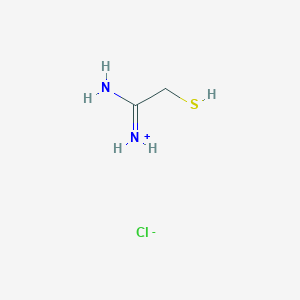

Formule moléculaire |

C9H11NOS |

Poids moléculaire |

181.26 g/mol |

Nom IUPAC |

S-(4-methylphenyl) N-methylcarbamothioate |

InChI |

InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |

Clé InChI |

QGAUXQOYLNHWDG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SC(=O)NC |

SMILES canonique |

CC1=CC=C(C=C1)SC(=O)NC |

Autres numéros CAS |

16066-90-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)